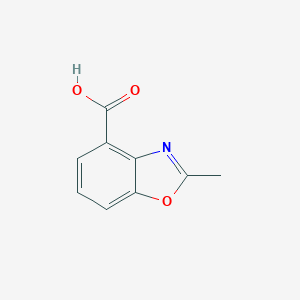

2-Methyl-1,3-benzoxazole-4-carboxylic acid

Description

Structure

2D Structure

Properties

IUPAC Name |

2-methyl-1,3-benzoxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-5-10-8-6(9(11)12)3-2-4-7(8)13-5/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFROEIZTMRFRFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171861-87-3 | |

| Record name | 2-methyl-1,3-benzoxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-1,3-benzoxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1,3-benzoxazole-4-carboxylic acid is a heterocyclic organic compound featuring a benzoxazole core. The benzoxazole moiety, a fusion of benzene and oxazole rings, is a significant scaffold in medicinal chemistry, appearing in a variety of biologically active compounds.[1][2][3] This guide provides a comprehensive overview of the molecular structure, properties, and potential biological significance of this compound, drawing upon available data and general knowledge of the benzoxazole class of compounds. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document aims to provide a valuable resource for researchers by presenting predicted properties, generalized synthetic approaches, and expected analytical characteristics.

Molecular Structure and Chemical Properties

The molecular structure of this compound consists of a central benzoxazole ring system with a methyl group substituted at the 2-position and a carboxylic acid group at the 4-position.

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 171861-87-3 | --INVALID-LINK-- |

| Molecular Formula | C₉H₇NO₃ | --INVALID-LINK-- |

| Molecular Weight | 177.16 g/mol | --INVALID-LINK-- |

| Predicted Boiling Point | 353.5±15.0 °C at 760 mmHg | Guidechem |

| Predicted Flash Point | 167.6±20.4 °C | Guidechem |

| Predicted Density | 1.4±0.1 g/cm³ | Guidechem |

| Predicted pKa | 3.63±0.10 | Guidechem |

| Predicted LogP | 1.83 | Guidechem |

Synthesis and Characterization

General Synthesis Approach

The synthesis of 2-substituted benzoxazoles, including carboxylic acid derivatives, typically involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[4][5] A general and efficient one-pot synthesis often utilizes a dehydrating agent or catalyst to facilitate the cyclization reaction. Microwave-assisted synthesis has also been shown to be an effective method for the rapid and high-yield production of benzoxazoles.[4]

Generalized Synthesis Workflow:

Caption: A generalized experimental workflow for the synthesis of 2-methyl-1,3-benzoxazole derivatives.

Illustrative Experimental Protocol (for a related compound)

As a specific protocol for this compound is not available, the following is a representative procedure for the synthesis of a 2-methylbenzoxazole derivative, which can be adapted by a skilled chemist.

Synthesis of 2-Methylbenzoxazole from o-Nitrophenyl acetate:

-

An autoclave is charged with 18.1 g of o-nitrophenyl acetate, 2.50 g of 5% palladium-on-carbon, 0.50 g of ferric chloride, 25 ml of acetic anhydride, and 75 ml of acetic acid.[6]

-

The autoclave is purged with nitrogen and then pressurized to 5,000 psig with carbon monoxide.[6]

-

The reaction mixture is heated at 190°C for 5 hours.[6]

-

After the reaction, the catalyst is separated by filtration and washed with acetone.[6]

-

The solvents are evaporated, and the remaining oil is dissolved in ether.[6]

-

The ether solution is washed with aqueous sodium bicarbonate and water.[6]

-

After evaporating the ether, the crude product is distilled to obtain 2-methylbenzoxazole.[6]

Note: This protocol is for a related compound and would require significant modification for the synthesis of the title compound, likely starting from 2-amino-3-hydroxybenzoic acid and a suitable acetylating agent.

Spectroscopic Characterization (Expected)

While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its functional groups.

Expected Spectroscopic Data:

| Technique | Expected Peaks/Signals |

| ¹H NMR | - Aromatic protons on the benzene ring (δ 7.0-8.5 ppm).- Methyl protons (singlet, δ ~2.5 ppm).- Carboxylic acid proton (broad singlet, δ >10 ppm). |

| ¹³C NMR | - Carbonyl carbon of the carboxylic acid (δ ~165-185 ppm).- Aromatic carbons (δ ~110-150 ppm).- Methyl carbon (δ ~15-25 ppm).- C2 carbon of the oxazole ring (δ ~160-170 ppm). |

| IR (Infrared) | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- C=O stretch from the carboxylic acid (~1700 cm⁻¹).- C=N stretch of the oxazole ring (~1650 cm⁻¹).- Aromatic C=C stretches (~1450-1600 cm⁻¹).- C-O stretches (~1200-1300 cm⁻¹). |

| Mass Spec. | - Molecular ion peak (M⁺) at m/z = 177.04.- Fragments corresponding to the loss of -COOH (m/z = 132.05) and other characteristic fragments. |

Biological Activity and Drug Development Potential

The benzoxazole scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and analgesic properties.[1][2][3] The specific biological profile of this compound has not been reported. However, based on the activities of related compounds, it could be a candidate for screening in various therapeutic areas.

Potential Signaling Pathways to Investigate:

Given the known activities of benzoxazole derivatives, several signaling pathways could be relevant for investigation. For instance, some benzoxazole compounds have been shown to inhibit enzymes like cyclooxygenase (COX) or kinases involved in cancer cell proliferation.

Hypothetical Signaling Pathway Modulation:

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of a benzoxazole derivative on a key enzyme in a cancer cell.

Experimental Workflow for Biological Activity Screening:

A typical workflow for assessing the biological activity of a novel compound like this compound would involve a series of in vitro and potentially in vivo assays.

Generalized Biological Screening Workflow:

Caption: A generalized workflow for the screening and development of a novel bioactive compound.

Conclusion

This compound is a compound of interest due to its core benzoxazole structure, which is associated with a wide range of pharmacological activities. While specific experimental data for this molecule is currently scarce in the public domain, this guide provides a foundational understanding of its structure, predicted properties, and potential for further investigation. Researchers in drug discovery and medicinal chemistry may find this compound to be a valuable building block or a starting point for the development of novel therapeutic agents. Further research is warranted to synthesize and characterize this compound and to explore its biological activities in detail.

References

In-Depth Technical Guide: Physical Properties of 2-Methyl-1,3-benzoxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-Methyl-1,3-benzoxazole-4-carboxylic acid (CAS No: 171861-87-3). The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's physicochemical characteristics. This document presents quantitative data in a structured format, outlines general experimental protocols for property determination, and includes a schematic for its synthesis.

Core Physical Properties

| Physical Property | Value | Source (Notes) |

| Molecular Formula | C₉H₇NO₃ | (Calculated) |

| Molecular Weight | 177.16 g/mol | [1][2] |

| Melting Point | Not available | |

| Boiling Point | 353.5 ± 15.0 °C at 760 mmHg | (Predicted) |

| Density | 1.4 ± 0.1 g/cm³ | (Predicted) |

| Solubility | Not available | |

| pKa | Not available |

Experimental Protocols for Physical Property Determination

While specific experimental data for this compound is limited, the following are detailed, standard methodologies for determining the key physical properties of solid organic carboxylic acids.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, to a height of 2-3 mm.[3][4][5]

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.[3][6]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[2][3]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.[2][3][5] For a pure compound, this range should be narrow (0.5-2 °C).[3]

Solubility Determination

Aqueous solubility is a critical parameter for drug development, influencing bioavailability and formulation. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[7][8][9]

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[7][10] The use of an excess of the solid is crucial to ensure that a saturated solution is formed.[7]

-

Equilibration: The vial is sealed and agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and the solution.[8][10]

-

Phase Separation: After equilibration, the suspension is allowed to stand to let the undissolved solid settle. An aliquot of the supernatant is then carefully removed and filtered (e.g., through a 0.22 µm syringe filter) or centrifuged to remove all solid particles.[10]

-

Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9] A calibration curve prepared with known concentrations of the compound is used for quantification.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is vital for predicting its behavior in different pH environments, such as the gastrointestinal tract. Potentiometric titration is a precise method for pKa determination.[11][12][13]

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a co-solvent system like water-methanol or water-DMSO if aqueous solubility is low, to create a solution of known concentration.[11]

-

Titration Setup: The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it. The solution is stirred continuously.[13]

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.[11][13] After each addition, the solution is allowed to equilibrate, and the pH is recorded.[11]

-

Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the titration curve as the pH at the half-equivalence point, which is the point where half of the carboxylic acid has been neutralized. This point corresponds to the inflection point of the titration curve.[11][13]

Synthesis Workflow

The synthesis of 2-substituted benzoxazoles, such as this compound, is commonly achieved through the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[1][14][15] This process typically involves a cyclization reaction, which can be promoted by heat or acid catalysis.

Caption: General synthesis of 2-substituted benzoxazoles.

This guide serves as a foundational resource for understanding the physical properties of this compound. For definitive values, experimental determination using the outlined protocols is recommended.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. pennwest.edu [pennwest.edu]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. enamine.net [enamine.net]

- 9. researchgate.net [researchgate.net]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Benzoxazole synthesis [organic-chemistry.org]

- 15. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

An In-depth Technical Guide to 2-Methyl-1,3-benzoxazole-4-carboxylic acid: Synthesis, Properties, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-1,3-benzoxazole-4-carboxylic acid, a heterocyclic compound belonging to the versatile benzoxazole family. While the specific discovery and detailed history of this particular isomer are not extensively documented in publicly available literature, this document consolidates its known chemical properties, outlines relevant synthetic methodologies based on established benzoxazole chemistry, and discusses the broader biological significance of the benzoxazole scaffold.

Introduction to the Benzoxazole Core

Benzoxazoles are a class of bicyclic heterocyclic compounds formed by the fusion of a benzene ring and an oxazole ring. This structural motif is of significant interest in medicinal chemistry and materials science due to its presence in a wide array of pharmacologically active compounds and functional materials. The benzoxazole nucleus is considered a "privileged scaffold" as its derivatives are known to interact with various biological targets, exhibiting a broad spectrum of activities including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1][2] this compound is a specific derivative that incorporates a methyl group at the 2-position and a carboxylic acid group at the 4-position of the benzoxazole core, suggesting its potential as a building block in the synthesis of more complex bioactive molecules.

Physicochemical Properties

Quantitative data for this compound is available from chemical suppliers. For comparative purposes, the properties of its isomers, the 5-carboxylic acid and 6-carboxylic acid derivatives, are also presented.

| Property | This compound | 2-Methyl-1,3-benzoxazole-5-carboxylic acid | 2-Methyl-1,3-benzoxazole-6-carboxylic acid |

| CAS Number | 171861-87-3[3] | 90322-32-0[4] | Not explicitly found |

| Molecular Formula | C₉H₇NO₃ | C₉H₇NO₃[5] | C₉H₇NO₃[6] |

| Molecular Weight | 177.16 g/mol [3][7] | 177.16 g/mol [5] | 177.16 g/mol [6] |

| Purity | ≥95%[3][7] | 98%[5] | Not specified |

| Appearance | Solid[6] | White solid[4] | Solid[6] |

Synthesis of this compound

The specific, peer-reviewed synthesis of this compound is not detailed in the available search results. However, the general and well-established methods for synthesizing 2-substituted benzoxazoles can be applied. The most common and direct approach involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[8][9] For the target molecule, this would involve the reaction of 2-amino-3-hydroxybenzoic acid with an acetic acid equivalent.

A general workflow for the synthesis of 2-substituted benzoxazoles is depicted below:

The following protocol is a representative procedure for the synthesis of a 2-methyl-benzoxazole carboxylic acid derivative based on general methods. This can be adapted for the synthesis of this compound using 2-amino-3-hydroxybenzoic acid and acetic anhydride.

Objective: To synthesize this compound.

Materials:

-

2-amino-3-hydroxybenzoic acid

-

Acetic anhydride

-

Polyphosphoric acid (PPA) or Methanesulfonic acid (MsOH) as a catalyst

-

Sodium bicarbonate (aqueous solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine 1 equivalent of 2-amino-3-hydroxybenzoic acid with 1.2 equivalents of acetic anhydride.

-

Add a catalytic amount of polyphosphoric acid or methanesulfonic acid to the mixture.

-

Heat the reaction mixture to 120-140°C with constant stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Biological Activities and Potential Applications

While specific biological studies on this compound are not prominent in the searched literature, the benzoxazole scaffold is associated with a wide range of pharmacological activities.[1] Derivatives of benzoxazole have been reported to possess:

-

Antimicrobial and Antifungal Activity: Many benzoxazole derivatives show potent activity against various strains of bacteria and fungi.[2][10]

-

Anti-inflammatory and Analgesic Properties: The benzoxazole nucleus is a key component in compounds exhibiting anti-inflammatory and pain-relieving effects.[2]

-

Anticancer Activity: Certain benzoxazole derivatives have been investigated for their cytotoxic effects on various cancer cell lines.[11]

The presence of the carboxylic acid group at the 4-position of this compound provides a handle for further chemical modifications, making it a valuable starting material for the synthesis of new chemical entities with potential therapeutic applications.

No specific signaling pathways involving this compound were identified in the search results. Research into the biological effects of this specific compound would be necessary to elucidate any such mechanisms.

Conclusion

This compound is a member of the medicinally important benzoxazole family. While its specific history and discovery are not well-documented, its chemical properties are known, and its synthesis can be achieved through established methods for benzoxazole formation. The broader biological activities of the benzoxazole class suggest that this compound could be a valuable building block for the development of novel therapeutic agents. Further research is warranted to explore the specific biological profile and potential applications of this particular isomer.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. jocpr.com [jocpr.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 2-METHYL-1,3-BENZOXAZOLE-5-CARBOXYLIC ACID | 90322-32-0 [chemicalbook.com]

- 5. labsolu.ca [labsolu.ca]

- 6. 2-methyl-1,3-benzoxazole-6-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Positional Isomers of 2-Methyl-1,3-benzoxazole-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known positional isomers of 2-Methyl-1,3-benzoxazole-carboxylic acid. The document details their chemical structure, available physicochemical properties, and synthesis methodologies. While specific biological activities for these particular isomers are not extensively documented in current literature, this guide will discuss the broader pharmacological context of the benzoxazole scaffold, offering potential avenues for future research and drug discovery.

Introduction to 2-Methyl-1,3-benzoxazole-carboxylic Acid Isomers

The core structure of 2-Methyl-1,3-benzoxazole-carboxylic acid is a bicyclic aromatic heterocycle. The positioning of the carboxylic acid group on the benzene ring gives rise to four distinct positional isomers:

-

2-Methyl-1,3-benzoxazole-4-carboxylic acid

-

2-Methyl-1,3-benzoxazole-5-carboxylic acid

-

2-Methyl-1,3-benzoxazole-6-carboxylic acid

-

2-Methyl-1,3-benzoxazole-7-carboxylic acid

These isomers share the same molecular formula (C₉H₇NO₃) and molecular weight (177.16 g/mol ) but differ in the substitution pattern of the carboxylic acid group, which can lead to variations in their physicochemical properties and biological activities.

In-Depth Technical Guide on the Safe Handling of 2-Methyl-1,3-benzoxazole-4-carboxylic Acid in a Laboratory Setting

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Methyl-1,3-benzoxazole-4-carboxylic acid (CAS 171861-87-3) is publicly available. The following guide is based on safety data for structurally similar compounds, including its isomers (5-, 6-, and 7-carboxylic acid derivatives) and related benzoxazole compounds. Researchers, scientists, and drug development professionals should handle this compound with caution and apply the principles of good laboratory practice, assuming it may have hazards similar to its related compounds until specific data becomes available.

Hazard Identification and Classification

Based on data from related benzoxazole carboxylic acids, this compound should be treated as a potentially hazardous substance. The primary anticipated hazards include irritation to the skin, eyes, and respiratory system.

Table 1: Anticipated GHS Hazard Classification

| Hazard Class | Category | Hazard Statement (Anticipated) |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2] |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1] |

Pictograms (Anticipated):

Signal Word (Anticipated): Warning[2]

Physical and Chemical Properties

Specific quantitative data for this compound is limited. The following table summarizes available information for the general class of compounds.

Table 2: Physical and Chemical Properties of Related Benzoxazole Carboxylic Acids

| Property | Data | Notes |

| Molecular Weight | 177.16 g/mol [3] | Calculated for C₉H₇NO₃. |

| Form | Solid, Crystalline[2] | Assumed based on isomers. |

| Appearance | White or off-white solid | Based on descriptions of related compounds. |

| Solubility | No specific data available. | Likely soluble in organic solvents. |

| Melting Point | 144 - 149 °C | Data for 5-Methylisoxazole-4-carboxylic acid, may not be representative.[2] |

| Flash Point | Not available | Should be considered combustible. |

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is crucial to minimize exposure and ensure a safe laboratory environment.

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye/Face | Chemical safety goggles or a face shield.[1] | Protects against splashes and airborne particles. |

| Hand | Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[4] | Prevents skin contact. |

| Body | Laboratory coat. | Protects clothing and skin from contamination. |

| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[1] A respirator may be needed for large quantities or if dust is generated. | Minimizes inhalation of dust or aerosols. |

3.2. Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[1]

-

Eye Wash Stations and Safety Showers: Ensure easy access to emergency eye wash stations and safety showers.

3.3. Handling Procedures

-

Avoid direct contact with skin, eyes, and clothing.[5]

-

Avoid inhalation of dust.[1]

-

Use non-sparking tools and minimize dust generation during handling.[6]

-

Wash hands thoroughly after handling, even if gloves were worn.[1]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]

3.4. Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Keep away from incompatible materials such as strong oxidizing agents.[5]

-

Store away from heat and sources of ignition.[7]

Emergency Procedures

Table 4: First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[4] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[2][4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][4] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4] |

4.1. Accidental Release Measures

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5]

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material for disposal.[1]

4.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Specific Hazards: The compound is likely combustible and may emit toxic fumes, including carbon oxides and nitrogen oxides, under fire conditions.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Visualized Workflows and Relationships

Diagram 1: Standard Laboratory Handling Workflow

Caption: A standard workflow for handling chemical compounds in a laboratory setting.

Diagram 2: Hazard Mitigation Pathway

Caption: Logical relationship between hazards, control measures, and the desired safety outcome.

References

Methodological & Application

One-Pot Synthesis Methods for 2-Substituted Benzoxazoles: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 2-substituted benzoxazoles, a core scaffold in many biologically active compounds. The presented methods offer various advantages, including high yields, mild reaction conditions, and the use of readily available starting materials.

Introduction

2-Substituted benzoxazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. Their versatile biological profile has made them a focal point in medicinal chemistry and drug development. One-pot synthesis methodologies are particularly attractive as they offer increased efficiency, reduced waste, and simplified procedures compared to traditional multi-step approaches. This document outlines several reliable one-pot methods for the synthesis of these valuable compounds.

Data Summary of One-Pot Synthesis Methods

The following tables summarize the quantitative data for different one-pot synthetic strategies for 2-substituted benzoxazoles, allowing for easy comparison of various methodologies.

Table 1: Synthesis from 2-Aminophenols and Aldehydes

| Catalyst/Promoter | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| LAIL@MNP | Solvent-free (Sonication) | 70 | 30 min | up to 90 | [1][2] |

| Cu₂O | DMSO | Room Temp. | 2-5 h | 70-95 | [3][4] |

| TiO₂-ZrO₂ | Acetonitrile | 60 | 15-25 min | 83-93 | [4] |

| Fly Ash | Toluene | 111 | - | - | [5] |

| MTAMO / H₂O₂ | Ethanol | 50 | - | 90-96 | [3] |

LAIL@MNP: Imidazolium chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles MTAMO: Mesoporous titania-alumina mixed oxide

Table 2: Synthesis from 2-Aminophenols and Carboxylic Acids/Derivatives

| Catalyst/Promoter | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Methanesulfonic Acid | Carboxylic Acid | - | - | - | Excellent | [6] |

| None (Microwave) | Carboxylic Acid | Solvent-free | - | - | Good | [6] |

| Propylphosphonic Anhydride (T3P) | Carboxylic Acid | - | - | - | 56-83 | [7] |

| KF-Al₂O₃ | Acid Derivatives | Acetonitrile | Room Temp. | 45-90 min | 83-95 | [4] |

Table 3: Synthesis from 2-Aminophenols and Amides

| Promoter | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Imidazolium Chloride | DMF Derivatives | - | 140 | 6-8 h | 52-86 | [8] |

| Triflic Anhydride (Tf₂O) / 2-Fluoropyridine | Tertiary Amides | DCM | Room Temp. | 1 h | up to 95 | [9][10] |

Experimental Protocols

Protocol 1: Green Synthesis using LAIL@MNP under Sonication (from Aldehydes)

This protocol describes a solvent-free, rapid, and environmentally friendly method for synthesizing 2-substituted benzoxazoles.[1][2]

Materials:

-

2-Aminophenol (1.0 mmol, 0.109 g)

-

Substituted Benzaldehyde (1.0 mmol)

-

Imidazolium chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles (LAIL@MNP) (4.0 mg)

-

Ethyl acetate

-

Magnesium sulfate

Procedure:

-

In a suitable reaction vessel, combine 2-aminophenol (1.0 mmol), the desired benzaldehyde (1.0 mmol), and LAIL@MNP (4.0 mg).

-

Place the reaction mixture in an ultrasonic bath and sonicate at 70 °C for 30 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GCMS).

-

Upon completion, add ethyl acetate (15 mL) to the reaction mixture.

-

Separate the magnetic catalyst (LAIL@MNP) from the solution using an external magnet.

-

Dry the organic layer with anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis using Triflic Anhydride (Tf₂O) (from Tertiary Amides)

This method provides a rapid and high-yielding synthesis of 2-substituted benzoxazoles at room temperature.[9][10][11]

Materials:

-

Tertiary Amide (0.55 mmol)

-

2-Aminophenol (0.5 mmol)

-

2-Fluoropyridine (1.0 mmol, 97 mg)

-

Triflic Anhydride (Tf₂O) (0.6 mmol, 170 mg)

-

Dichloromethane (DCM) (1.0 mL)

-

Triethylamine (Et₃N)

-

Petroleum Ether (PE) and Ethyl Acetate (EtOAc) for chromatography

Procedure:

-

To a solution of the tertiary amide (0.55 mmol) in DCM (1.0 mL), add 2-fluoropyridine (1.0 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Add triflic anhydride (0.6 mmol) dropwise to the cooled solution and stir for 15 minutes.

-

Add 2-aminophenol (0.5 mmol) to the reaction mixture and allow it to warm to room temperature.

-

Stir the reaction for 1 hour at room temperature.

-

Quench the reaction by adding triethylamine (0.5 mL).

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (e.g., PE:EtOAc = 20:1) to obtain the desired 2-substituted benzoxazole.[9]

Protocol 3: Metal-Free Synthesis using Imidazolium Chloride (from DMF Derivatives)

This protocol details an economical and metal-free approach for the synthesis of 2-substituted benzoxazoles.

Materials:

-

2-Aminophenol derivative (5.5 mmol)

-

N,N-dimethylbenzamide (11 mmol)

-

Imidazolium chloride (1.65 mmol, 0.17 g, 30 mol%)

-

Dimethylacetamide (DMA) (5 mL)

-

Water

-

Ethyl acetate

-

Anhydrous Na₂SO₄

Procedure:

-

In a reaction flask, combine the 2-aminophenol derivative (5.5 mmol), N,N-dimethylbenzamide (11 mmol), and imidazolium chloride (1.65 mmol).

-

Add DMA (5 mL) to the mixture.

-

Heat the reaction mixture to 140 °C and stir for 6-8 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Add water (15 mL) and ethyl acetate (20 mL) and stir.

-

Separate the organic layer, and dry it over anhydrous Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel using a suitable eluent system (e.g., PE/EA).

Visualizations

Synthesis from 2-Aminophenol and Aldehyde

Caption: General workflow for the synthesis of 2-substituted benzoxazoles from 2-aminophenol and an aldehyde.

Synthesis from 2-Aminophenol and Carboxylic Acid

Caption: General pathway for the one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenol and a carboxylic acid.

Synthesis from 2-Aminophenol and Tertiary Amide (Tf₂O-Promoted)

Caption: Logical workflow for the Tf₂O-promoted synthesis of 2-substituted benzoxazoles from a tertiary amide.

References

- 1. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Note and Protocol for the Purification of 2-Methyl-1,3-benzoxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 2-Methyl-1,3-benzoxazole-4-carboxylic acid, a key intermediate in the synthesis of various pharmacologically active agents. The protocols outlined below are based on established methods for the purification of related benzoxazole derivatives and are designed to yield high-purity material suitable for downstream applications in research and drug development.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the benzoxazole scaffold in bioactive molecules. The purity of this intermediate is critical for the successful synthesis of target compounds and for obtaining reliable biological data. This application note presents two common and effective methods for its purification: recrystallization and column chromatography. The choice of method will depend on the nature and quantity of impurities present in the crude material.

Physicochemical Data

A summary of the available physicochemical data for this compound and a related isomer is presented in Table 1. This information is crucial for designing an effective purification strategy.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) | Form |

| This compound | C₉H₇NO₃ | 177.16 | 171861-87-3 | Not available | Solid |

| 2-Methyloxazole-4-carboxylic acid (Isomer) | C₅H₅NO₃ | 127.10 | 23012-17-1 | 182-187 | Solid |

Note: Due to the limited availability of experimental data for the target compound, properties of a close structural isomer are provided for reference.

Experimental Protocols

Two primary methods for the purification of this compound are detailed below. The general workflow for purification is illustrated in the diagram below.

Caption: General workflow for the purification of this compound.

Method 1: Recrystallization

Recrystallization is an effective technique for purifying solid compounds and is often the method of choice for removing small amounts of impurities.[1][2] The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent at different temperatures.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol, methanol, acetone, or a mixture with water)

-

Activated charcoal (optional)

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Protocol:

-

Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

-

Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to completely dissolve it.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to adsorb colored impurities.[3] Heat the solution for a few minutes.

-

Hot Filtration: If charcoal was used, perform a hot filtration to remove it. This step should be done quickly to prevent premature crystallization.

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The slow cooling promotes the formation of large, pure crystals.

-

Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystals.

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Method 2: Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[4][5] This method is particularly useful for separating complex mixtures or for achieving very high purity.

Materials:

-

Crude this compound

-

Silica gel (for the stationary phase)

-

Eluent (e.g., a mixture of petroleum ether and ethyl acetate, or dichloromethane and methanol)

-

Chromatography column

-

Collection tubes

-

Thin-layer chromatography (TLC) plates and chamber

Protocol:

-

Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.

-

Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle into a packed bed.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

-

Elution: Add the eluent to the top of the column and begin to collect fractions. The polarity of the eluent can be gradually increased to elute compounds with different polarities.

-

Fraction Analysis: Monitor the separation by collecting small fractions and analyzing them by thin-layer chromatography (TLC).

-

Fraction Pooling: Combine the fractions that contain the pure product.

-

Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.

-

Drying: Dry the resulting solid under vacuum to obtain the purified this compound.

The logical relationship for selecting a purification method is depicted in the diagram below.

Caption: Decision-making process for selecting the appropriate purification protocol.

Data Presentation

The effectiveness of the chosen purification method should be assessed by appropriate analytical techniques. A comparison of the crude and purified material is recommended.

Table 2: Purity Assessment

| Sample | Appearance | Melting Point (°C) | Purity by HPLC (%) |

| Crude Material | Off-white to brown solid | Wide range | < 90% (example) |

| After Recrystallization | White crystalline solid | Sharp, narrow range | > 98% (example) |

| After Column Chromatography | White solid | Sharp, narrow range | > 99% (example) |

Note: The values in this table are examples and should be replaced with experimental data.

Conclusion

The protocols described in this application note provide robust methods for the purification of this compound. For simple purification from minor byproducts, recrystallization is a straightforward and efficient method. For more complex mixtures or when higher purity is required, column chromatography is the recommended approach. The choice of method should be guided by the initial purity of the crude material and the desired purity of the final product. Proper analytical characterization is essential to confirm the identity and purity of the final compound.

References

- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 2-METHYL-1,3-BENZOXAZOLE-5-CARBOXYLIC ACID | 90322-32-0 [chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

Application Notes: 2-Methyl-1,3-benzoxazole-4-carboxylic acid as a Versatile Building Block in the Synthesis of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Methyl-1,3-benzoxazole-4-carboxylic acid as a key building block in organic synthesis, with a particular focus on the development of potent enzyme inhibitors for therapeutic applications.

Introduction

This compound is a heterocyclic carboxylic acid containing the benzoxazole scaffold. This structural motif is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. The benzoxazole ring system is known to interact with various biological targets, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The carboxylic acid functionality at the 4-position provides a versatile handle for synthetic modifications, allowing for the facile introduction of diverse functionalities through amide bond formation, esterification, and other transformations. This enables the generation of large libraries of compounds for structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery programs.

Application in the Synthesis of VEGFR-2 Inhibitors

A significant application of benzoxazole-based building blocks is in the development of inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[1][2][3][4][5] Dysregulation of VEGFR-2 signaling is a hallmark of several cancers, as tumors require a dedicated blood supply for growth and metastasis.[6][7][8] Therefore, inhibiting VEGFR-2 is a validated and effective strategy in cancer therapy.

Derivatives of this compound can be designed to bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing its activation and downstream signaling. The general structure of such inhibitors often consists of the benzoxazole core, which can form key hydrogen bonding interactions within the hinge region of the kinase, and a variety of substituents appended to the carboxylic acid group that can occupy adjacent hydrophobic pockets, enhancing binding affinity and selectivity.

Key Synthetic Transformations and Protocols

The carboxylic acid group of this compound is readily amenable to a variety of chemical transformations. The two most common and synthetically useful reactions are amide bond formation and esterification.

Amide Bond Formation via HATU Coupling

Amide coupling reactions are fundamental in medicinal chemistry for linking molecular fragments. The use of coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides a mild and efficient method for the synthesis of amides from carboxylic acids and amines.

Experimental Protocol: General Procedure for HATU-mediated Amide Coupling

-

Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.1 M) is added HATU (1.2 eq.) and N,N-diisopropylethylamine (DIPEA, 3.0 eq.).

-

Activation: The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amine Addition: The desired amine (1.1 eq.) is then added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 2-16 hours).

-

Work-up: Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired amide.

Table 1: Representative Amide Coupling Reactions

| Entry | Amine | Product | Reaction Time (h) | Yield (%) |

| 1 | Aniline | N-phenyl-2-methyl-1,3-benzoxazole-4-carboxamide | 4 | 85 |

| 2 | Benzylamine | N-benzyl-2-methyl-1,3-benzoxazole-4-carboxamide | 3 | 92 |

| 3 | Morpholine | (2-Methyl-1,3-benzoxazol-4-yl)(morpholino)methanone | 2 | 95 |

| 4 | 4-Fluoroaniline | N-(4-fluorophenyl)-2-methyl-1,3-benzoxazole-4-carboxamide | 5 | 88 |

Note: The yields presented are hypothetical and representative for this type of reaction.

Esterification via Fischer Esterification

Esterification is another key transformation for modifying the carboxylic acid group, which can alter the pharmacokinetic properties of a molecule, such as its solubility and cell permeability. The Fischer esterification provides a straightforward method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.

Experimental Protocol: General Procedure for Fischer Esterification

-

Reaction Setup: A solution of this compound (1.0 eq.) in the desired alcohol (e.g., methanol, ethanol; used as solvent) is prepared.

-

Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 5-10 mol%), is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours.

-

Reaction Monitoring: The progress of the reaction is monitored by TLC or LC-MS.

-

Work-up: Upon completion, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude ester is then purified by flash column chromatography or recrystallization.

Table 2: Representative Esterification Reactions

| Entry | Alcohol | Product | Reaction Time (h) | Yield (%) |

| 1 | Methanol | Methyl 2-methyl-1,3-benzoxazole-4-carboxylate | 6 | 90 |

| 2 | Ethanol | Ethyl 2-methyl-1,3-benzoxazole-4-carboxylate | 8 | 88 |

| 3 | Isopropanol | Isopropyl 2-methyl-1,3-benzoxazole-4-carboxylate | 12 | 82 |

Note: The yields presented are hypothetical and representative for this type of reaction.

Visualization of Synthetic and Biological Pathways

To facilitate a deeper understanding of the synthetic utility and biological relevance of this compound, the following diagrams illustrate a typical synthetic workflow and the targeted biological signaling pathway.

Caption: Synthetic workflow for the derivatization of this compound.

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by benzoxazole derivatives.[1][5]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel bioactive compounds. Its straightforward derivatization via standard synthetic methodologies, such as amide coupling and esterification, allows for the rapid generation of compound libraries for screening and lead optimization. The demonstrated potential of benzoxazole derivatives as VEGFR-2 inhibitors highlights the importance of this scaffold in the development of targeted cancer therapeutics. The protocols and information provided herein serve as a guide for researchers in the fields of organic synthesis and drug discovery to effectively utilize this promising chemical entity in their research endeavors.

References

- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 2. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Developing Antimicrobial Agents from Benzoxazole Carboxylic Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction Benzoxazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties.[1][2] The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents, and the benzoxazole scaffold serves as a promising starting point for the development of new therapeutics.[3][4] This document provides an overview of the key protocols and data considerations for researchers engaged in the synthesis and evaluation of benzoxazole carboxylic acid derivatives as potential antimicrobial agents.

Experimental Protocols

Protocol 1: General Synthesis of 2,5-Disubstituted Benzoxazole Derivatives

This protocol outlines a common method for synthesizing benzoxazole derivatives, which typically involves the condensation of an o-aminophenol with a carboxylic acid or its derivative.[1][5]

Materials:

-

Substituted 2-aminophenol

-

Appropriate carboxylic acid or aromatic aldehyde

-

Polyphosphoric acid (PPA) or other catalysts (e.g., acetic acid)[6][7]

-

Ethanol or Methanol

-

Hydrazine Hydrate (for hydrazide derivatives)[6]

-

Standard laboratory glassware for reflux and filtration

-

Thin Layer Chromatography (TLC) plates

-

Purification apparatus (e.g., recrystallization setup, column chromatography)

Procedure:

-

Condensation: In a round-bottom flask, combine the selected 2-aminophenol (1.0 mmol) and the desired carboxylic acid (1.1 mmol).

-

Catalysis: Add a catalyst such as polyphosphoric acid or a few drops of a dehydrating agent like acetic acid.[6]

-

Reaction: Heat the mixture under reflux for a period ranging from 1 to 6 hours. The reaction progress should be monitored using TLC.[6]

-

Work-up: After completion, cool the reaction mixture to room temperature. If using PPA, pour the mixture over crushed ice to precipitate the product.

-

Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with cold water.[6]

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the final benzoxazole derivative.[6]

-

Characterization: Confirm the structure of the synthesized compound using analytical techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[5][8]

Protocol 2: In Vitro Antimicrobial Susceptibility Testing

This protocol describes two standard methods for evaluating the antimicrobial efficacy of synthesized compounds: the agar diffusion method for initial screening and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

2.1 Agar Diffusion Method This method provides a qualitative assessment of antimicrobial activity.[9]

Materials:

-

Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)[7][9]

-

Nutrient Agar or appropriate growth medium

-

Sterile Petri dishes

-

Sterile filter paper discs

-

Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic (e.g., Ciprofloxacin) as a positive control[5]

-

Incubator

Procedure:

-

Prepare Plates: Pour molten sterile agar into Petri dishes and allow them to solidify.

-

Inoculate: Prepare a microbial suspension of a specific turbidity (e.g., 0.5 McFarland standard) and evenly spread it onto the surface of the agar plates.

-

Apply Discs: Impregnate sterile filter paper discs with a known concentration of the synthesized compound (e.g., 25 µg/mL).[9] Place the discs onto the inoculated agar surface.

-

Controls: Place a disc with the standard antibiotic (positive control) and a disc with the solvent alone (negative control) on the same plate.

-

Incubate: Incubate the plates at 37°C for 24 hours (for bacteria) or at a suitable temperature for 48-72 hours (for fungi).

-

Measure: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.

2.2 Broth Microdilution Method (MIC Determination) This method quantifies the lowest concentration of an agent that inhibits visible microbial growth.[9][10]

Materials:

-

96-well microtiter plates

-

Microbial strains

-

Nutrient Broth or appropriate liquid growth medium

-

Synthesized compounds

-

Standard antibiotic

-

Spectrophotometer or plate reader (optional, for OD reading)

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of the synthesized compounds in the wells of a 96-well plate using nutrient broth. Concentrations may range from 0.5 to 512 µg/mL.[9][10]

-

Inoculation: Add a standardized inoculum of the microbial strain (e.g., 10^6 cells/mL) to each well.[9]

-

Controls: Include wells for a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by reading the optical density (OD) at 620 nm.[9]

Protocol 3: Mechanism of Action - DNA Gyrase Inhibition Assay

Molecular docking studies suggest that DNA gyrase is a potential target for benzoxazole derivatives.[9][11][12] This protocol outlines a general method to assess the inhibition of this enzyme.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Purified bacterial DNA gyrase enzyme

-

ATP (Adenosine Triphosphate)

-

Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, etc.)

-

Synthesized compounds

-

Positive control inhibitor (e.g., Ciprofloxacin)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., Ethidium Bromide)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, supercoiled DNA, and the synthesized benzoxazole compound at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding DNA gyrase to the mixture.

-

ATP Addition: Add ATP to the reaction to start the supercoiling relaxation process.

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.

-

Termination: Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).

-

Analysis: Analyze the DNA topoisomers by running the samples on an agarose gel.

-

Visualization: Stain the gel with a DNA-binding dye and visualize it under UV light. Inhibition of DNA gyrase activity is indicated by the persistence of the supercoiled DNA form, as the enzyme is prevented from relaxing it into its open-circular form.

Data Presentation and Structure-Activity Relationship (SAR)

A systematic analysis of how chemical structure affects biological activity is crucial for rational drug design. For benzoxazole carboxylic acids, substitutions at various positions on the benzoxazole ring system significantly influence their antimicrobial potency.

Table 1: Antimicrobial Activity (MIC) of Representative Benzoxazole Derivatives

| Compound ID | R Group (at position 2) | Target Organism | MIC (µg/mL) | Reference |

| 2b | Hydrophobic aromatic tie | Bacillus subtilis | 0.098 | [13] |

| 2b | Hydrophobic aromatic tie | Various Bacteria | 0.098 - 0.78 | [13] |

| 5c | Not Specified | Bacillus subtilis | 3.12 | [7] |

| 5e | Not Specified | Bacillus subtilis | 3.12 | [7] |

| Series 3-12 | p-substituted-benzyl | E. faecalis (clinical isolate) | 32 | [10] |

| Series 3-12 | p-substituted-benzyl | P. aeruginosa (clinical isolate) | 64 | [10] |

| General | Various | General Bacteria/Fungi | 32 - 256 | [10] |

Key Structure-Activity Relationship (SAR) Insights:

-

Methylene Bridge: Benzoxazole derivatives lacking a methylene bridge between the oxazole and a phenyl ring at position 2 tend to be more active.[3][11]

-

Substituents: The presence of electron-withdrawing or electron-releasing groups at different positions can enhance antimicrobial effects.[14]

-

Hydrophobicity: Compounds bearing a hydrophobic aromatic group can exhibit potent activity against a broad spectrum of bacteria.[13] For example, compound 2b, with a hydrophobic tie, was highly active against all bacteria tested, with MIC values as low as 0.098 µg/mL.[13]

-

Position 5: This position is often considered critical for influencing the intensity of biological activity.[2]

Visualized Workflows and Pathways

Diagram 1: Experimental Workflow

Caption: Workflow for developing benzoxazole antimicrobial agents.

Diagram 2: Structure-Activity Relationship (SAR) Logic

Caption: Key SAR principles for benzoxazole antimicrobial activity.

Diagram 3: Proposed Mechanism of Action

Caption: Inhibition of DNA gyrase by benzoxazole derivatives.

Conclusion Benzoxazole carboxylic acids are a valuable scaffold for the discovery of new antimicrobial agents. The protocols and data presented here provide a framework for the synthesis, evaluation, and optimization of these compounds. By systematically applying these methodologies and analyzing structure-activity relationships, researchers can advance the development of novel benzoxazoles to combat the growing threat of infectious diseases. Future work should focus on optimizing lead compounds for improved potency and favorable pharmacokinetic profiles.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives | Bentham Science [eurekaselect.com]

- 4. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives [wisdomlib.org]

- 6. ijpbs.com [ijpbs.com]

- 7. Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives [wisdomlib.org]

- 9. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benthamdirect.com [benthamdirect.com]

- 12. ijpsonline.com [ijpsonline.com]

- 13. Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols: 2-Methyl-1,3-benzoxazole-4-carboxylic acid as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, photophysical properties, and potential applications of 2-Methyl-1,3-benzoxazole-4-carboxylic acid as a fluorescent probe. The protocols outlined below are based on established methodologies for analogous benzoxazole derivatives and serve as a guide for utilizing this compound in various research and development settings.

Introduction

Benzoxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. Their rigid, planar structure and extended π-conjugation system often lead to strong fluorescence, making them excellent candidates for the development of fluorescent probes. These probes are instrumental in detecting and quantifying various analytes such as metal ions and pH changes, and for cellular imaging. This compound, a member of this family, holds promise as a versatile fluorescent probe for a range of applications.

Physicochemical and Photophysical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, the following table summarizes representative photophysical properties based on data from structurally similar benzoxazole-based fluorescent probes. These values provide a foundational dataset for initiating experimental work.

| Property | Representative Value | Solvent/Conditions |

| Molecular Formula | C₉H₇NO₃ | - |

| Molecular Weight | 177.16 g/mol | - |

| Appearance | White to off-white solid | - |

| Excitation Wavelength (λex) | ~350 - 380 nm | Methanol |

| Emission Wavelength (λem) | ~400 - 450 nm | Methanol |

| Stokes Shift | ~50 - 70 nm | Methanol |

| Quantum Yield (ΦF) | 0.2 - 0.6 | Varies with solvent and analyte binding |

| Molar Extinction Coefficient (ε) | 15,000 - 25,000 M⁻¹cm⁻¹ | Methanol |

Synthesis Protocol

The synthesis of this compound can be achieved through the condensation of 2-amino-3-hydroxybenzoic acid with an appropriate acetylating agent, followed by cyclization. A general, well-established one-pot synthesis method for 2-substituted benzoxazoles from carboxylic acids is presented below.[1][2]

Materials:

-

2-Amino-3-hydroxybenzoic acid

-

Acetic anhydride or Acetyl chloride

-

Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst

-

Toluene or other high-boiling point solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-hydroxybenzoic acid (1 equivalent) in toluene.

-

Add acetic anhydride (1.2 equivalents) to the solution.

-

Add polyphosphoric acid (as catalyst and dehydrating agent) to the reaction mixture.

-

Heat the mixture to reflux (typically 110-120 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Application: Fluorescent Detection of Metal Ions

Benzoxazole derivatives are known to act as chemosensors for various metal ions. The carboxylic acid and the nitrogen and oxygen atoms of the benzoxazole moiety can act as a binding site for metal ions. This interaction often leads to a change in the photophysical properties of the molecule, such as fluorescence quenching or enhancement, which can be used for detection.

Principle of Detection

The fluorescence of this compound can be quenched or enhanced upon binding to specific metal ions. For instance, paramagnetic metal ions like Cu²⁺ and Fe³⁺ often cause fluorescence quenching due to electron or energy transfer processes.[3] In contrast, diamagnetic ions like Zn²⁺ and Cd²⁺ can sometimes lead to fluorescence enhancement by promoting a more rigid and planar conformation of the probe, a phenomenon known as chelation-enhanced fluorescence (CHEF).[4]

Experimental Protocol for Metal Ion Detection

This protocol describes a general procedure for testing the response of this compound to various metal ions.

Materials:

-

Stock solution of this compound (e.g., 1 mM in DMSO or Methanol).

-

Stock solutions of various metal salts (e.g., 10 mM in deionized water), such as FeCl₃, CuCl₂, ZnCl₂, CdCl₂, NiCl₂, CoCl₂, etc.

-

Buffer solution (e.g., 10 mM HEPES, pH 7.4).

-

Fluorometer and quartz cuvettes.

Procedure:

-

Preparation of the Probe Solution: Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the buffer solution from the stock solution.

-

Fluorescence Measurement:

-

Pipette 2 mL of the probe working solution into a quartz cuvette.

-

Place the cuvette in the fluorometer and record the initial fluorescence emission spectrum by exciting at the predetermined λex (e.g., 365 nm).

-

-

Titration with Metal Ions:

-

Add small aliquots (e.g., 2 µL) of a metal ion stock solution to the cuvette containing the probe.

-

After each addition, mix the solution gently and allow it to equilibrate for 1-2 minutes.

-

Record the fluorescence emission spectrum.

-

Continue this process until a plateau in fluorescence intensity is reached or no further change is observed.

-

-

Selectivity Test: Repeat the measurement with a range of different metal ions to assess the selectivity of the probe.

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.

-

The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.

-

Representative Quantitative Data for Metal Ion Sensing

The following table presents hypothetical yet realistic data for the fluorescence response of a benzoxazole-based probe to different metal ions.

| Metal Ion | Fluorescence Change | Limit of Detection (LOD) | Binding Stoichiometry (Probe:Metal) |

| Fe³⁺ | Quenching | ~1 µM | 1:1 |

| Cu²⁺ | Quenching | ~2 µM | 1:1 |

| Zn²⁺ | Enhancement | ~0.5 µM | 1:1 |

| Cd²⁺ | Enhancement | ~0.8 µM | 1:1 |

| Ni²⁺ | No significant change | - | - |

| Co²⁺ | No significant change | - | - |

Application: Fluorescent pH Probe

The carboxylic acid and the benzoxazole nitrogen of this compound can undergo protonation/deprotonation depending on the pH of the medium. This can alter the electronic structure and, consequently, the fluorescence properties of the molecule, making it a potential pH indicator.

Principle of pH Sensing

In acidic conditions, the nitrogen atom of the benzoxazole ring may be protonated, leading to a change in the intramolecular charge transfer (ICT) character and a potential shift in the emission wavelength or a decrease in fluorescence intensity. Conversely, in alkaline conditions, the carboxylic acid group will be deprotonated, which can also influence the fluorescence output. Turn-on fluorescent probes for alkaline pH have been developed using bis[2-(2′-hydroxyphenyl)benzazole] derivatives.[5]

Experimental Protocol for pH Titration

Materials:

-

Stock solution of this compound (e.g., 1 mM in DMSO or Methanol).

-

A series of buffer solutions with a wide pH range (e.g., Britton-Robinson buffer from pH 2 to 12).

-

Fluorometer and quartz cuvettes.

Procedure:

-

Prepare a set of solutions, each containing the fluorescent probe at a final concentration of, for example, 10 µM in buffers of different pH values.

-

Incubate the solutions for a few minutes at room temperature.

-

Measure the fluorescence emission spectrum of each solution using the optimal excitation wavelength.

-

Plot the fluorescence intensity at the emission maximum against the pH value to obtain a pH titration curve.

-

The pKa value can be determined from the inflection point of the titration curve.

Applications in Drug Development and Biological Research

The potential of this compound extends to various areas of drug development and biological research:

-

Cellular Imaging: The fluorescent nature of this probe could be exploited for imaging the intracellular distribution of certain metal ions or pH gradients within cellular compartments.

-

Enzyme Assays: The probe could be chemically modified to act as a substrate for specific enzymes, where the enzymatic reaction would lead to a change in fluorescence, enabling high-throughput screening of enzyme inhibitors.

-

DNA Intercalation: Benzoxazole derivatives have been shown to interact with DNA, and their fluorescence can be modulated upon binding.[6][7] This property can be utilized in studies of DNA structure and in the development of DNA-targeting therapeutic agents.

Conclusion

This compound is a promising candidate for the development of novel fluorescent probes. While further experimental validation is required to fully characterize its properties, the foundational information and protocols provided here, based on closely related compounds, offer a solid starting point for researchers and scientists. Its potential for sensing metal ions and pH, coupled with the broader applications of the benzoxazole scaffold, makes it a valuable tool for various scientific disciplines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Copper-Induced Fluorescence Quenching in a Bis[2-(2′-hydroxyphenyl)benzoxazole]pyridinium Derivative for Quantification of Cu2+ in Solution [mdpi.com]

- 4. mdpi.com [mdpi.com]